N-(4-methyl-1,3-thiazol-2-yl)-2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3S2/c1-14-12-30-19(21-14)22-17(26)13-29-18-15-4-2-5-16(15)25(20(27)23-18)7-3-6-24-8-10-28-11-9-24/h12H,2-11,13H2,1H3,(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHSRIGBQPNGMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the morpholine group and the cyclopentapyrimidine core. Key steps may include:
- Formation of the thiazole ring through cyclization reactions.
- Attachment of the morpholine group via nucleophilic substitution.
- Construction of the cyclopentapyrimidine core through condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-1,3-thiazol-2-yl)-2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring and other functional groups may be susceptible to oxidation under appropriate conditions.
Reduction: Reduction reactions may target the oxo group or other reducible sites within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at reactive sites such as the thiazole ring or the morpholine group.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, modulating signaling pathways, or altering the structure and function of biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other thiazole derivatives, morpholine-containing molecules, and cyclopentapyrimidine analogs. Examples include:
- Thiazole-based drugs such as thiamine (vitamin B1) and ritonavir.
- Morpholine derivatives like morphine and its analogs.
- Cyclopentapyrimidine compounds used in medicinal chemistry.
Uniqueness
The uniqueness of N-(4-methyl-1,3-thiazol-2-yl)-2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical reactivity.
Biological Activity
N-(4-methyl-1,3-thiazol-2-yl)-2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into key functional groups:
- Thiazole Ring : Provides unique chemical properties and biological activity.
- Morpholine Moiety : Known for its role in enhancing solubility and bioavailability.
- Cyclopenta[d]pyrimidine Core : Implicated in various biological interactions.
Antimicrobial Activity
Recent studies have highlighted the compound's efficacy against various bacterial strains. For instance:
- Inhibition of DNA Gyrase and Topoisomerase IV : The compound demonstrated significant inhibition of bacterial DNA gyrase and topoisomerase IV with IC50 values in the low micromolar range. This suggests a mechanism similar to that of fluoroquinolone antibiotics .
| Bacterial Strain | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 0.012 | DNA gyrase inhibition |
| Enterococcus faecalis | 0.008 | Topoisomerase IV inhibition |
| Streptococcus pyogenes | 0.015 | DNA gyrase inhibition |
Anticancer Activity
The compound has also shown promise in anticancer applications:
- Cell Line Studies : In vitro tests against human cancer cell lines such as HCT116 (colon), MCF-7 (breast), and A549 (lung) revealed significant antiproliferative effects. The mechanism appears to involve the inhibition of key signaling pathways such as PI3K and mTORC1 .
| Cell Line | IC50 (μM) | Observed Effect |
|---|---|---|
| HCT116 | 5.0 | Reduced cell viability |
| MCF-7 | 6.5 | Induction of apoptosis |
| A549 | 4.8 | Cell cycle arrest |
The biological activity of N-(4-methyl-1,3-thiazol-2-yl)-2-{...} is attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits bacterial topoisomerases which are crucial for DNA replication and transcription.
- Signal Pathway Modulation : It affects cellular signaling pathways involved in proliferation and survival, particularly in cancer cells.
Case Studies
- Study on Antibacterial Efficacy : A comparative study evaluated the antibacterial properties of this compound against standard antibiotics. Results indicated that it was more effective than several conventional treatments against resistant strains .
- Anticancer Research : An investigation into the cytotoxic effects on various cancer cell lines demonstrated that this compound could serve as a lead for developing new anticancer agents due to its selective toxicity towards cancerous cells while sparing normal cells .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Stepwise Monitoring : Use thin-layer chromatography (TLC) to track reaction progress and identify intermediates. Adjust solvent polarity to optimize separation .
- Temperature Control : Maintain precise reaction temperatures (e.g., 0–5°C for exothermic steps) to minimize side reactions .
- Purification : Employ recrystallization in ethanol/water mixtures or column chromatography with silica gel and gradients of ethyl acetate/hexane to isolate the final product .
- Analogous Protocols : Adapt conditions from structurally similar compounds, such as adjusting molar ratios of morpholine-containing precursors .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to verify substituent positions and detect impurities (e.g., δ 13.30 ppm for NH groups in related compounds) .
- Mass Spectrometry : Confirm molecular weight via ESI/APCI(+) modes, noting fragmentation patterns .
- HPLC : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .
Q. Which functional groups in this compound are most reactive, and how can they influence downstream modifications?
Methodological Answer:
- Thiol (-SH) Group : Reacts with electrophiles (e.g., alkyl halides) under basic conditions to form disulfide bonds .
- Acetamide Moiety : Susceptible to hydrolysis in acidic/basic media; stabilize via pH-controlled buffers during derivatization .
- Morpholine Ring : Participate in hydrogen bonding or act as a proton acceptor in supramolecular assemblies .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectral data (e.g., ambiguous NMR peaks) for this compound?
Methodological Answer:
- Cross-Validation : Compare -NMR with DEPT-135 and HSQC to assign overlapping signals (e.g., amine/imine tautomers at δ 10.10–11.20 ppm) .
- Isotopic Labeling : Use - or -labeled precursors to clarify ambiguous carbon/nitrogen environments .
- Computational Modeling : Simulate NMR spectra via DFT calculations (e.g., Gaussian 16) to predict chemical shifts .
Q. What computational strategies can predict the reactivity of this compound in novel reaction pathways?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies for sulfanyl-acetamide bond cleavage .
- Machine Learning : Train models on PubChem data to predict solubility or metabolic stability based on substituent effects .
- Reaction Path Search Tools : Apply ICReDD’s algorithms to identify optimal catalysts or solvents for regioselective modifications .
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?
Methodological Answer:
- Functional Group Variation : Synthesize analogs by replacing the 4-methylthiazole with fluorinated or heterocyclic groups to modulate lipophilicity .
- Enzymatic Assays : Test inhibitory activity against kinases (e.g., EGFR) using fluorescence polarization assays .
- Pharmacokinetic Profiling : Measure logP (octanol/water) and microsomal stability to prioritize analogs with improved bioavailability .
Q. What experimental approaches address discrepancies in reported biological activity (e.g., inconsistent IC50 values)?
Methodological Answer:
- Standardized Assay Conditions : Use identical cell lines (e.g., HEK293 vs. HeLa) and normalize data to internal controls (e.g., β-actin) .
- Dose-Response Curves : Perform 8-point dilutions (0.1–100 μM) to minimize variability in potency measurements .
- In Vivo Validation : Compare tumor growth inhibition in xenograft models to confirm in vitro findings .
Q. What challenges arise when scaling up synthesis, and how can they be mitigated?
Methodological Answer:
- Exothermic Reactions : Use jacketed reactors with controlled cooling to manage heat generation during cyclopenta[d]pyrimidine ring formation .
- Solvent Selection : Replace dichloromethane with greener alternatives (e.g., cyclopentyl methyl ether) for large-scale recrystallization .
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction kinetics in real time .
Q. How can researchers investigate the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C for 24 hours .
- LC-MS/MS Analysis : Identify degradation products (e.g., sulfoxide derivatives) using high-resolution mass spectrometry .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and compare HPLC profiles to initial data .
Q. What mechanistic studies are required to elucidate this compound’s interaction with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to purified enzymes (e.g., nM for kinase targets) .
- X-ray Crystallography : Co-crystallize the compound with target proteins to resolve binding modes .
- RNA Sequencing : Profile transcriptomic changes in treated cells to map signaling pathways (e.g., apoptosis vs. proliferation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
